5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid
Description
Properties
IUPAC Name |
5-ethoxycarbonyl-4-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(15)9-6-8(11(13)14)7(2)5-10(9)16-3/h5-6H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZICUQXLLAKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C(=O)O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid typically involves the esterification of 4-methoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-Ethoxycarbonyl-4-methoxybenzoic acid.
Reduction: 5-Ethoxycarbonyl-4-methoxy-2-methylbenzyl alcohol.
Substitution: 5-Ethoxycarbonyl-4-methoxy-2-methyl-3-nitrobenzoic acid or 5-Ethoxycarbonyl-4-methoxy-2-methyl-3-bromobenzoic acid.
Scientific Research Applications
5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzoic acid: Lacks the ethoxycarbonyl group, resulting in different chemical reactivity and applications.
5-Methoxycarbonyl-4-methoxy-2-methylbenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, affecting its solubility and reactivity.
4-Methoxy-2-methylbenzoic acid: A simpler structure with only a methoxy and methyl group, used in different synthetic applications.
Uniqueness
5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Biological Activity
5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an ethoxycarbonyl group and a methoxy group attached to a methyl-substituted benzoic acid backbone. This unique structure contributes to its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound may inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary findings indicate potential efficacy against cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases.
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.
- Receptor Modulation : It could bind to cellular receptors, influencing signaling pathways related to growth and inflammation.
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on synthesizing derivatives of this compound to explore their biological activities. A study highlighted the synthesis of various analogs, assessing their antimicrobial and anticancer properties through in vitro assays.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 20 µg/mL.
- Anticancer Activity : In vitro tests on human colorectal adenocarcinoma (Caco-2) cells showed that the compound reduced cell viability by approximately 40% at a concentration of 10 µM after 48 hours, indicating promising anticancer properties.
Q & A
Q. How to differentiate isomeric byproducts (e.g., ortho vs. para substitution) in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
